7-Hydroxyisoquinoline-4-carboxylic acid
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Overview
Description
7-Hydroxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their aromatic polycyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-4-carboxylic acid typically involves the demethylation of 7-methoxyisoquinoline-4-carboxylic acid. One common method includes dissolving 7-methoxyisoquinoline-4-carboxylic acid in a mixture of hydrogen bromide and acetic acid, followed by heating the reaction mixture to 130°C in a sealed tube for three hours . After cooling, the volatiles are removed under reduced pressure, and the crude product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of microwave-assisted processes has also been explored for the preparation of quinoline derivatives, which could potentially be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
7-Hydroxyisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit hemozoin polymerization, which is crucial for their antimalarial activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
- 7-Hydroxyquinoline-3-carboxylic acid
- 7-Hydroxy-2-naphthoic acid
- 4-Isoquinolinecarboxylic acid
Comparison: 7-Hydroxyisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties . Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
7-hydroxyisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-1-2-8-6(3-7)4-11-5-9(8)10(13)14/h1-5,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHLYYXKRIGWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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